1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea

FAAH inhibition Urea derivatives Piperazine SAR

This compound combines a tetrahydropyran (oxane) ring with an unsubstituted phenylpiperazine moiety via a propyl linker—a configuration absent from common fluorinated or pyridinyl FAAH inhibitors. SAR evidence shows such scaffold variations can swing brain-to-plasma ratios from >4:1 to 0.02:1, making it a critical comparator for CNS-penetration campaigns and an in vitro tool for FAAH inhibition. Without published potency data, in-house validation is required.

Molecular Formula C19H30N4O2
Molecular Weight 346.475
CAS No. 2034536-75-7
Cat. No. B2996368
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea
CAS2034536-75-7
Molecular FormulaC19H30N4O2
Molecular Weight346.475
Structural Identifiers
SMILESC1COCCC1NC(=O)NCCCN2CCN(CC2)C3=CC=CC=C3
InChIInChI=1S/C19H30N4O2/c24-19(21-17-7-15-25-16-8-17)20-9-4-10-22-11-13-23(14-12-22)18-5-2-1-3-6-18/h1-3,5-6,17H,4,7-16H2,(H2,20,21,24)
InChIKeyVKXARNYCLDTZEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea (CAS 2034536-75-7): Compound Identity and Procurement Baseline


1-(Oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea is a synthetic urea derivative combining a tetrahydropyran (oxane) ring with a phenylpiperazine moiety. It belongs to a broader class of piperazine- and piperidine-derived ureas that have been investigated as fatty acid amide hydrolase (FAAH) inhibitors. Publicly accessible primary research papers, patents, or authoritative database entries containing quantitative comparative data for this specific compound were not identified during a comprehensive search that excluded the prohibited domains. Without such data, its scientific differentiation from closely related analogs cannot be quantified. Potential procurers should note that the compound's molecular formula is C₁₉H₃₀N₄O₂ and its molecular weight is 346.47 g/mol, as listed by non-authoritative chemical aggregators. Verification of identity, purity, and biological activity against a credentialed reference standard is advised before procurement.

Why 1-(Oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea Cannot Be Interchanged with In-Class Analogs


In the piperazine-urea FAAH inhibitor class, even minor structural modifications can drastically alter pharmacokinetic and pharmacodynamic profiles. Published structure–activity relationship (SAR) studies on related heteroaryl urea series demonstrate that brain-to-plasma (B/P) ratios can range from >4:1 to as low as 0.02:1 solely through regional scaffold modifications. The oxane substituent, the propyl linker length, and the unsubstituted phenylpiperazine in this compound are all structural features that distinguish it from analogs. However, no published head-to-head data exist for this exact compound against its nearest neighbors. Consequently, substituting it with a seemingly similar analog—such as a chlorobenzyl- or a pyridinyl-substituted piperazine urea—could result in a completely different selectivity, central nervous system (CNS) penetration, or target-engagement duration. Absent compound-specific evidence, the risk of functional non-equivalence upon substitution is high.

Product-Specific Quantitative Evidence Guide for 1-(Oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea


No Comparative Biological Activity Data Identified for This Compound

An exhaustive search of publicly available literature, patents, and databases—excluding the prohibited domains (benchchems, molecule, evitachem, vulcanchem)—did not yield any peer-reviewed paper or patent that reports quantitative biochemical, cellular, or in vivo activity data for 1-(oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea. No IC₅₀, Kᵢ, EC₅₀, brain/plasma ratio, selectivity panel, or pharmacokinetic parameter was found for this compound. The closest relevant resources are class-level patents (e.g., Janssen’s WO20070004741 and EP13846057.1) that describe broad families of piperazine-urea FAAH inhibitors, but these do not isolate the target molecule. Therefore, a direct head-to-head comparison with a specific analog is not possible at this time.

FAAH inhibition Urea derivatives Piperazine SAR

Structural Distinction from Nearest Patent Exemplars

The compound features an unsubstituted tetrahydropyran (oxan-4-yl) group directly attached to the urea nitrogen. In contrast, the most extensively characterized FAAH inhibitors in the patent literature (e.g., JNJ-42165279, CAS 1346528-50-4) incorporate a 2,2-difluoro-1,3-benzodioxol-5-ylmethyl substituent or a chloropyridinyl moiety. The oxane group introduces a saturated oxygen heterocycle, which increases topological polar surface area (TPSA) and may reduce passive BBB permeability relative to more lipophilic, halogenated aromatic systems. However, no experimental TPSA, logD, or permeability measurement for this compound was located. This structural divergence is a class-level inference; its functional consequences remain unquantified.

Medicinal chemistry Patent analysis FAAH inhibitor design

Application Scenarios for 1-(Oxan-4-yl)-3-[3-(4-phenylpiperazin-1-yl)propyl]urea Based on Available Evidence


Chemical Probe or Tool Compound in FAAH Target-Engagement Studies

Given its structural resemblance to known FAAH covalent inhibitors, this compound could serve as a starting point for chemical biology studies requiring an in vitro tool to inhibit FAAH. However, the absence of published potency and selectivity data means that any such use would necessitate extensive in-house characterization before it could be deemed fit-for-purpose.

Negative Control or SAR Comparator in Piperazine-Urea Optimization Programs

The unsubstituted phenylpiperazine and oxane groups make this compound a potentially useful negative control or comparative benchmark in structure–activity relationship campaigns focused on enhancing CNS penetration or selectivity. Its baseline properties would need to be established experimentally against a lead compound (e.g., a fluorinated or chlorinated analog).

Reference Standard for Analytical Method Development

The compound's unique combination of a tetrahydropyran and a phenylpiperazine scaffold may warrant its use as an analytical reference standard for HPLC, LC-MS, or NMR method development in quality control laboratories that handle piperazine-urea chemical series.

Pharmacological Profiling in Pain or Inflammation Models (Exploratory)

If in-house FAAH inhibition is confirmed, the compound could be advanced to rodent models of neuropathic pain (e.g., spinal nerve ligation) or inflammation, following the precedent set by JNJ-42165279. However, no in vivo efficacy, safety, or pharmacokinetic data for this compound are publicly available, so this scenario remains entirely prospective.

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